molecular formula C5H12ClNO3S B2647460 (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride CAS No. 2413878-70-1

(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride

Cat. No.: B2647460
CAS No.: 2413878-70-1
M. Wt: 201.67
InChI Key: UORXINCZKVEBRI-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Scientific Research Applications

Chemistry: In chemistry, (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antibacterial, antifungal, and antiviral activities .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .

Future Directions

The future directions for the study of “(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” and its derivatives could include further exploration of their synthesis methods, chemical reactivity, and biological activity . Additionally, more research could be conducted to understand their mechanism of action and to discover new potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride typically involves the reaction of thiazine derivatives with appropriate reagents under controlled conditions. One common method involves the treatment of thiazine derivatives with sulfuryl chloride in acetonitrile, resulting in the formation of intermediate salts that can be further processed to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazinane ring, which can interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfuryl chloride, potassium hydroxide, and various organic solvents such as acetonitrile and dimethylformamide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazinane ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride include other thiazinane derivatives such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine and 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide .

Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the presence of a methanol group attached to the thiazinane ring.

Properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c7-4-5-3-6-1-2-10(5,8)9;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFYFXSAJRDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(CN1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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